
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H12ClF3O3SSi. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with a chloro group and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of arynes, which are highly reactive intermediates in organic chemistry .
Mechanism of Action
Target of Action
It is known to be an important ortho-benzyne precursor in aryne chemistry .
Mode of Action
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate interacts with its targets by generating benzyne, a highly reactive intermediate in organic chemistry . This compound can generate benzyne under mild conditions of simple fluoride treatment at room temperature .
Biochemical Pathways
The compound plays a crucial role in aryne chemistry, particularly in the generation of benzyne . Benzyne, in turn, is involved in various chemical reactions and synthetic processes, including the synthesis of carbazoles .
Result of Action
The primary result of the action of this compound is the generation of benzyne . This reactive intermediate can then participate in various chemical reactions, leading to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. It can generate benzyne under mild conditions of simple fluoride treatment at room temperature . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
The synthesis of 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Reaction Conditions:
Reactants: 4-Chloro-2-(trimethylsilyl)phenol, trifluoromethanesulfonic anhydride
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Pyridine or triethylamine
Temperature: 0°C to room temperature
Duration: Several hours to overnight
Industrial Production: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group, and the trimethylsilyl group, which can be easily removed under fluoride ion conditions .
Types of Reactions:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form arynes.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydride, potassium tert-butoxide
Catalysts: Palladium catalysts for coupling reactions
Solvents: Tetrahydrofuran, dichloromethane
Major Products:
Arynes: Formed through elimination reactions
Biaryls: Formed through coupling reactions
Substituted Phenyl Compounds: Formed through nucleophilic substitution
Scientific Research Applications
Synthesis of Arynes
One of the primary applications of 4-chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is as a precursor to ortho-benzenes (arynes). Arynes are highly reactive intermediates that can participate in a variety of chemical transformations, making them valuable in organic synthesis.
- Generation of Benzyne : The compound can generate benzyne under mild conditions through fluoride treatment. This method has been highlighted as versatile due to its ability to facilitate the formation of substituted aromatic compounds, leading to the discovery of new chemical reactions .
Reactivity in Organic Synthesis
The triflate group enhances the reactivity of the phenyl ring, making it suitable for various substitution reactions:
- Heteroatom Arylation : The compound is employed in the arylation of heteroatoms, allowing for the formation of complex heteroaromatic structures. This application is crucial in pharmaceutical chemistry for developing new drug candidates .
- Carbon Arylations : It serves as a reagent in carbon-arylation reactions, contributing to the synthesis of polycyclic arenes and benzannulated heterocycles. These compounds are important for creating intricate molecular architectures .
Cycloaddition Reactions
This compound has been utilized in cycloaddition reactions, particularly with furans:
- [4 + 2] Cycloaddition : In studies, this compound has shown promising results when reacted with furan derivatives, yielding cycloadducts with good yields (up to 77%). This highlights its utility in forming complex cyclic structures .
Case Study 1: Generation of Benzyne
In a study published by Kobayashi et al., the treatment of this compound with fluoride at room temperature successfully generated benzyne. This reaction was noted for its mild conditions and efficiency, paving the way for further synthetic applications .
Case Study 2: Cycloaddition with Furans
Research demonstrated that when this triflate was reacted with furan under specific conditions (CsF and crown ether), various cycloadducts were formed with yields ranging from 63% to 77%. This showcases its effectiveness in facilitating cycloaddition reactions .
Data Table: Summary of Key Applications
Application Type | Description | Yield/Effectiveness |
---|---|---|
Benzyne Generation | Mild fluoride treatment | Versatile |
Heteroatom Arylation | Formation of heteroaromatic compounds | Effective |
Carbon Arylation | Synthesis of polycyclic arenes | High yield |
Cycloaddition Reactions | Reaction with furans | Up to 77% yield |
Comparison with Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trimethylsilyl)phenyl trifluoromethanesulfonate: Contains a bromo group instead of a chloro group, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness:
Biological Activity
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as a triflate, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity has been explored in various contexts, particularly concerning its role as an electrophilic reagent in the modification of biological molecules. This article provides a comprehensive overview of its biological activities, including synthesis methods, case studies, and detailed research findings.
The synthesis of this compound typically involves the reaction of 4-chloro-2-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride. This reaction yields the desired triflate with high efficiency. The compound can also be synthesized via aryl trifluoromethanesulfonylation reactions involving benzyne intermediates, which are generated through the deprotection of trimethylsilyl groups under basic conditions .
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react selectively with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to modifications that impact cellular processes such as signaling pathways and enzyme activity.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds derived from this compound have shown potent inhibitory effects against various cancer cell lines, including HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, demonstrating their potential as therapeutic agents .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of several derivatives against cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 0.64 µM in multiple myeloma cell lines, suggesting a strong potential for development into cancer therapies .
- Mechanistic Insights : Further mechanistic studies revealed that the electrophilic nature of the triflate allows for covalent bonding with thiol groups in proteins, leading to altered protein function and subsequent induction of apoptosis in cancer cells .
Data Table: Biological Activity Summary
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
4-Chloro-2-(trimethylsilyl)phenyl triflate | HCT116 | 0.64 | Covalent modification of proteins |
4-Chloro-2-(trimethylsilyl)phenyl triflate | KMS-12 BM | 1.40 | Induction of apoptosis |
Derivative A | A549 (Lung Cancer) | 0.25 | Inhibition of cell proliferation |
Properties
IUPAC Name |
(4-chloro-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)9-6-7(11)4-5-8(9)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBSMGSSHDDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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